(S)-2-Amino-n,2-diphenylacetamide
Overview
Description
(S)-2-Amino-n,2-diphenylacetamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and two phenyl groups attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-n,2-diphenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of benzylamine and benzaldehyde.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Acetylation: The final step involves the acetylation of the amine using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the imine intermediate.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-n,2-diphenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(S)-2-Amino-n,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-n,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-n,2-diphenylacetamide: The enantiomer of (S)-2-Amino-n,2-diphenylacetamide with similar chemical properties but different biological activity.
N-Phenylacetamide: A simpler analog with only one phenyl group.
Diphenylamine: Lacks the acetamide group but shares the diphenyl structure.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and acetamide functional groups, which allow it to participate in a diverse array of chemical reactions and biological interactions.
Biological Activity
(S)-2-Amino-n,2-diphenylacetamide, a chiral compound with the molecular formula C14H16N2O, has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features an amino group and two phenyl rings attached to an acetamide backbone. This unique structure contributes to its reactivity and biological properties, making it a valuable candidate for drug development and biochemical research.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This property is crucial for its potential therapeutic effects in conditions where enzyme overactivity is a concern.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing metabolic processes and cellular functions.
1. Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated several derivatives based on this compound's structure against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The results showed that some derivatives were more potent than the standard chemotherapeutic agent cisplatin .
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
5e | MDA-MB-231 | 3.5 | More potent |
5f | SUIT-2 | 10 | Less potent |
5l | HT-29 | 4.0 | More potent |
2. Anticonvulsant Activity
In animal models, certain derivatives of this compound have shown effectiveness in reducing seizure frequency and duration, indicating potential as an anticonvulsant agent. The mechanism appears to involve modulation of neurotransmitter systems.
3. Antimicrobial Effects
Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacterial strains. Further studies are needed to elucidate the specific mechanisms involved in these interactions .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of specific enzymes related to cancer metabolism found that this compound effectively reduced the activity of these enzymes in vitro. The binding affinity was measured using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound derivatives on human cancer cell lines using MTT assays. The study highlighted that modifications to the phenyl groups significantly influenced cytotoxic potency, emphasizing the importance of structural optimization for therapeutic efficacy.
Properties
IUPAC Name |
(2S)-2-amino-N,2-diphenylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZWWBOYHLGME-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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